molecular formula C9H14O3 B13298735 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde

Cat. No.: B13298735
M. Wt: 170.21 g/mol
InChI Key: PZGHPZYLQWZEFJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H14O3 It is characterized by a five-membered oxolane ring with four methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde typically involves the cyclization of suitable precursors under acidic conditions. One common method is the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts such as sulfuric acid or zeolites . The reaction conditions often require controlled temperatures and specific catalysts to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of zeolites as catalysts is particularly advantageous due to their high efficiency and selectivity . The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carboxylic acid.

    Reduction: Formation of 2,2,5,5-Tetramethyl-4-oxooxolane-3-methanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-4-oxooxolane-3-carbaldehyde is unique due to its specific combination of an oxolane ring with four methyl groups and an aldehyde functional group.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2,2,5,5-tetramethyl-4-oxooxolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-8(2)6(5-10)7(11)9(3,4)12-8/h5-6H,1-4H3

InChI Key

PZGHPZYLQWZEFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(O1)(C)C)C=O)C

Origin of Product

United States

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